molecular formula C10H15NS B12704658 Pyridine, 4-(2-((1-methylethyl)thio)ethyl)- CAS No. 134480-41-4

Pyridine, 4-(2-((1-methylethyl)thio)ethyl)-

Cat. No.: B12704658
CAS No.: 134480-41-4
M. Wt: 181.30 g/mol
InChI Key: LKSIVBFOLHIEAR-UHFFFAOYSA-N
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Description

Pyridine, 4-(2-((1-methylethyl)thio)ethyl)-: is a heterocyclic aromatic organic compound. It contains a pyridine ring substituted with a 2-((1-methylethyl)thio)ethyl group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine, 4-(2-((1-methylethyl)thio)ethyl)- typically involves the reaction of pyridine derivatives with sulfur-containing reagents. One common method is the nucleophilic substitution reaction where a halogenated pyridine reacts with a thiol or thioether under basic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium or potassium hydroxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control over reaction parameters, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Pyridine, 4-(2-((1-methylethyl)thio)ethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride

    Substitution: Halogens, nitro compounds

Major Products Formed:

Scientific Research Applications

Pyridine, 4-(2-((1-methylethyl)thio)ethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Pyridine, 4-(2-((1-methylethyl)thio)ethyl)- involves its interaction with specific molecular targets and pathways. The sulfur-containing group can interact with thiol groups in proteins, potentially inhibiting their function. This interaction can lead to the modulation of various biological pathways, including those involved in inflammation and cell proliferation . The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity, as these reactions can generate reactive oxygen species that affect cellular processes .

Properties

CAS No.

134480-41-4

Molecular Formula

C10H15NS

Molecular Weight

181.30 g/mol

IUPAC Name

4-(2-propan-2-ylsulfanylethyl)pyridine

InChI

InChI=1S/C10H15NS/c1-9(2)12-8-5-10-3-6-11-7-4-10/h3-4,6-7,9H,5,8H2,1-2H3

InChI Key

LKSIVBFOLHIEAR-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCCC1=CC=NC=C1

Origin of Product

United States

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